N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide
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Overview
Description
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is a complex organic compound that features a piperidinyl group, a phenyl ring, a thiophene ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidinyl-phenyl derivatives and thiophene-furan derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness
N’-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide is unique due to its combination of a piperidinyl group, a phenyl ring, a thiophene ring, and a furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c26-20-8-1-2-11-25(20)16-6-3-5-15(13-16)24-22(28)21(27)23-14-17-9-10-18(29-17)19-7-4-12-30-19/h3-7,9-10,12-13H,1-2,8,11,14H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZNDDPDJGJLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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